
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and trifluoromethyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate nitrile in the presence of a base can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism by which 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid is unique due to the combination of its bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C11H5BrF3NO3 |
|---|---|
Poids moléculaire |
336.06 g/mol |
Nom IUPAC |
2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
Clé InChI |
YMVRZHLQOKDXDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Br)C2=NC(=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)

![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
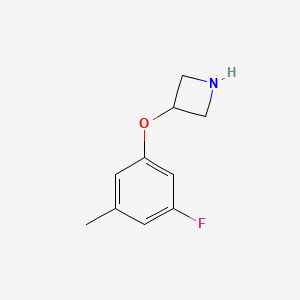
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)
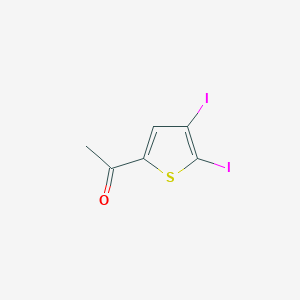
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
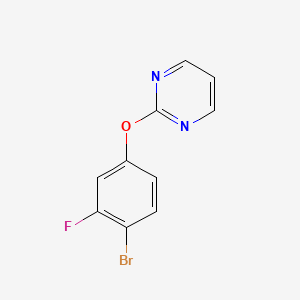
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
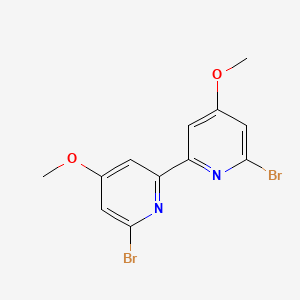
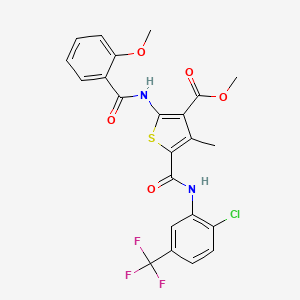
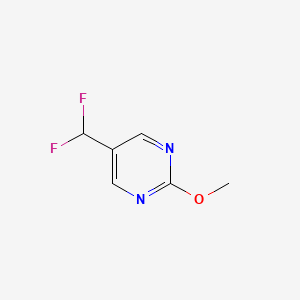
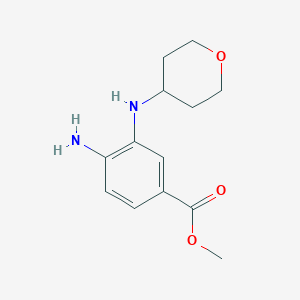
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
